Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate
Description
Ester Groups
The two ethoxycarbonyl groups at position 2 create a symmetric substitution pattern. These esters contribute to the molecule’s lipophilicity (logP ≈ 1.8 predicted) and serve as potential sites for hydrolysis or transesterification reactions.
2-Nitrophenylacetyl Substituent
The 2-nitrophenyl group introduces aromaticity and electron-withdrawing character, while the acetyl linker provides conformational flexibility. The nitro group at the ortho position creates steric hindrance with the adjacent acetyl oxygen, favoring a non-planar arrangement.
Hydroxyl Group
The 5-hydroxy group participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, stabilizing the molecule’s conformation. This interaction reduces rotational freedom around the C5–O bond, as evidenced by computational models of analogous structures.
Table 1: Key Functional Group Properties
| Group | Bond Length (Å) | Bond Angle (°) | Electronic Effect |
|---|---|---|---|
| Pyrrolidine N–C2 | 1.47 | 108.5 | Basic (pKa ~10.5) |
| Ester C=O | 1.21 | 122.3 | Electron-withdrawing |
| Nitro (NO₂) | 1.22 (N=O) | 125.1 | Strong electron withdrawal |
| Hydroxyl O–H | 0.96 | 104.7 | Hydrogen bond donor |
Crystallographic Characterization and Conformational Studies
While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insight into its likely conformation. The diethyl pyrrolidine-2,5-dicarboxylate scaffold (PubChem CID 13228037) exhibits a half-chair conformation with C2 symmetry. Introduction of the 2-nitrophenylacetyl group at position 1 would perturb this symmetry, potentially favoring a twisted boat conformation to minimize steric clash between the nitro group and ester substituents.
Molecular dynamics simulations of similar nitrophenyl-pyrrolidine hybrids suggest three stable conformers differing by 15–20 kJ/mol in energy. The lowest-energy conformer places the nitro group orthogonal to the pyrrolidine plane, while higher-energy states allow partial conjugation with the acetyl π-system.
Comparative Analysis with Related Nitrophenyl-Substituted Heterocycles
This compound belongs to a broader class of nitrophenyl-functionalized nitrogen heterocycles. Key structural comparisons include:
vs. 1-(4-Acetyl-2-nitrophenyl)pyrrolidine-2,4-dione (CID 168492992)
vs. 4-Amino-1-[(3-nitrophenyl)methyl]pyrrolidine-2,4-dicarboxylic acid (CID 10385209)
vs. Diethyl pyrrolidine-2,5-dicarboxylate (CID 13228037)
- Functional group simplicity : Lacks nitroaromatic and hydroxyl substituents
- Synthetic utility : Serves as precursor for more complex derivatives
- Reactivity : Nitro group enables subsequent reduction to amine intermediates
Table 2: Comparative Properties of Nitrophenyl-Pyrrolidine Derivatives
| Compound (CID) | Molecular Weight | logP | Hydrogen Bond Donors | Rotatable Bonds |
|---|---|---|---|---|
| Target compound | 406.39 | 1.8 | 1 | 7 |
| 168492992 | 262.22 | 0.9 | 0 | 4 |
| 10385209 | 382.20 | −1.2 | 5 | 6 |
| 13228037 | 215.25 | 0.3 | 0 | 5 |
Properties
CAS No. |
66709-35-1 |
|---|---|
Molecular Formula |
C18H22N2O8 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C18H22N2O8/c1-3-27-16(23)18(17(24)28-4-2)10-9-14(21)19(18)15(22)11-12-7-5-6-8-13(12)20(25)26/h5-8,14,21H,3-4,9-11H2,1-2H3 |
InChI Key |
LOGXMILKFVJHAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(N1C(=O)CC2=CC=CC=C2[N+](=O)[O-])O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate typically involves multiple steps. One common synthetic route starts with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then reacted with diethyl malonate under basic conditions to form the corresponding diethyl ester. The ester is subsequently cyclized to form the pyrrolidine ring, followed by acetylation and hydroxylation to yield the final product .
Chemical Reactions Analysis
Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrolidine ring may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between the target compound and analogous pyrrolidine derivatives:
Key Observations:
- Ester Groups: Diethyl esters (vs. dimethyl in ) may enhance lipophilicity, affecting solubility and crystallinity.
- Hydrogen Bonding: The 5-OH group in the target compound could form intramolecular H-bonds with the adjacent acetyl or ester groups, akin to the stabilization seen in . This may confer resistance to oxidation, a critical factor in drug design.
Physicochemical and Reactivity Profiles
- Melting Points and Stability:
- The target compound’s melting point is unreported, but analogous pyrrolidine dicarboxylates exhibit melting points ranging from 243–245°C (e.g., ) to lower values for less rigid structures.
- The dimethyl analog in demonstrated exceptional resistance to oxidation (recovered unchanged under strong oxidizing conditions), attributed to a short O–H⋯O bond (2.558 Å vs. CSD mean 2.692 Å). The target compound’s 5-OH group may exhibit similar stabilization .
- Spectral Data:
Biological Activity
Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate (CAS Number: 66709-35-1) is a compound belonging to the pyrrolidine family, which has garnered interest for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 378.38 g/mol
The compound features a pyrrolidine ring substituted with various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrrolidine derivatives in cancer treatment. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing the anticancer properties of related pyrrolidine derivatives, compounds were tested on A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The following table summarizes the cytotoxic effects observed:
Note: TBD indicates that specific IC50 values for this compound were not provided in the study.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria.
Antimicrobial Efficacy
In vitro studies have demonstrated that pyrrolidine derivatives exhibit activity against various pathogens. The following table illustrates the antimicrobial activity against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | TBD | |
| Escherichia coli | TBD | |
| Klebsiella pneumoniae | TBD |
Note: Specific MIC values for this compound were not detailed in the available literature.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in the context of type 2 diabetes management. It has been shown to inhibit carbohydrate hydrolysis enzymes such as α-glucosidase and α-amylase.
Enzyme Inhibition Study
A study focusing on related pyrrolidine derivatives reported significant inhibitory activity against these enzymes, which are crucial in carbohydrate metabolism:
Note: Specific inhibition percentages for this compound were not provided.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
